molecular formula C13H13F3N2S B2914651 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 905773-10-6

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2914651
CAS No.: 905773-10-6
M. Wt: 286.32
InChI Key: RSALDNAOUNCDBO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a tetrahydroquinoline derivative characterized by an ethylsulfanyl (-S-C₂H₅) substituent at position 2, a trifluoromethyl (-CF₃) group at position 4, and a nitrile (-CN) group at position 2. The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, particularly for kinase inhibition, antimicrobial agents, and central nervous system targets . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ethylsulfanyl moiety may influence solubility and binding interactions .

Properties

IUPAC Name

2-ethylsulfanyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2S/c1-2-19-12-9(7-17)11(13(14,15)16)8-5-3-4-6-10(8)18-12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSALDNAOUNCDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(CCCC2)C(=C1C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., Grignard reagents).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Mechanism of Action

The mechanism by which 2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects is complex and involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Yield (%) Key Biological Activity
Target Compound :
2-(Ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
2: -S-C₂H₅
4: -CF₃
C₁₃H₁₂F₃N₂S 309.31 Not reported Not reported Hypothesized kinase inhibition (based on scaffold)
2-Amino-4-(4-(dimethylamino)phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (2a) 2: -NH₂
4: -C₆H₄-N(CH₃)₂
C₁₇H₂₀N₄ 296.37 245–247 24 Hepatoprotective (CCl₄-induced toxicity model)
2-Amino-5,6,7,8-tetrahydro-4-(4-hydroxyphenyl)quinoline-3-carbonitrile (2b) 2: -NH₂
4: -C₆H₄-OH
C₁₅H₁₅N₃O 265.30 153–155 33 Hepatoprotective
6-Phenyl-2-[(2-pyrrolidin-1-ylethyl)sulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2: -S-(CH₂)₂-pyrrolidine
4: -CF₃
6: -C₆H₅
C₂₃H₂₄F₃N₃S 431.52 Not reported Not reported Not reported (structural complexity suggests CNS targeting)
2-Mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2: -SH
4: -CF₃
C₁₁H₉F₃N₂S 266.26 Not reported Not reported Potential reactivity in thiol-mediated coupling
6-tert-Butyl-2-[(4-fluorophenyl)methylsulfanyl]-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile 2: -S-CH₂-C₆H₄-F
4: -CF₃
6: -C(CH₃)₃
C₂₂H₂₂F₄N₂S 422.48 Not reported Not reported Enhanced lipophilicity (tert-butyl group)

Substituent Effects on Physicochemical Properties

  • Ethylsulfanyl vs. Amino Groups: The ethylsulfanyl group in the target compound likely increases lipophilicity (logP ~2.5–3.0) compared to amino-substituted analogs (e.g., 2a: logP ~1.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • Trifluoromethyl vs.
  • Mercapto vs. Alkylsulfanyl : The -SH group in ’s compound offers higher reactivity (e.g., disulfide bond formation) but lower stability than the ethylsulfanyl group in the target compound .

Biological Activity

2-(ethylsulfanyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C23H24F3N3S
  • Molar Mass : 431.52 g/mol
  • Structure : The compound features a tetrahydroquinoline core with an ethylsulfanyl group and a trifluoromethyl substituent, which are known to influence its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated potent activity against murine leukemia WEHI-3 cells. The cytotoxic effects were found to be dose-dependent, suggesting a direct relationship between concentration and efficacy .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AWEHI-310Induction of apoptosis
Compound BMCF-7 (Breast)15Cell cycle arrest at G2/M phase
Compound CA549 (Lung)20Inhibition of DNA synthesis

The mechanism through which this compound exerts its biological effects appears to involve:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting proliferation .

Study on Anticancer Efficacy

In a study published in PubMed, researchers synthesized several derivatives of tetrahydroquinoline and evaluated their cytotoxicity against various cancer cell lines. The results showed that modifications at the nitrogen and sulfur positions significantly enhanced anticancer activity. Specifically, the ethylsulfanyl group was crucial for maintaining high levels of cytotoxicity .

Cardiovascular Applications

Another area of research has focused on the cardiovascular implications of similar compounds. For instance, derivatives have shown promise in preclinical models for treating conditions such as atherosclerosis and deep vein thrombosis. The trifluoromethyl group is believed to enhance solubility and bioavailability, making these compounds suitable for further development .

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